molecular formula C8H11BO3 B7969905 (2-(2-Hydroxyethyl)phenyl)boronic acid CAS No. 1004619-37-7

(2-(2-Hydroxyethyl)phenyl)boronic acid

Cat. No.: B7969905
CAS No.: 1004619-37-7
M. Wt: 165.98 g/mol
InChI Key: WQDMNHJOQUIQPZ-UHFFFAOYSA-N
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Description

(2-(2-Hydroxyethyl)phenyl)boronic acid is an organic compound with the molecular formula C8H11BO3 It is a boronic acid derivative that contains a phenyl group substituted with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Hydroxyethyl)phenyl)boronic acid can be achieved through several methods. One common approach involves the reaction of phenylboronic acid with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic attack of the phenylboronic acid on the ethylene oxide, followed by hydrolysis to yield the desired product.

Another method involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis, can produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Hydroxyethyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

    Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

(2-(2-Hydroxyethyl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-Hydroxyethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications. The boronic acid group can interact with molecular targets through hydrogen bonding and coordination with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Similar structure but lacks the hydroxyethyl group.

    2-(Hydroxymethyl)phenylboronic acid: Contains a hydroxymethyl group instead of a hydroxyethyl group.

    4-(2-Hydroxyethyl)phenylboronic acid: The hydroxyethyl group is positioned differently on the phenyl ring.

Uniqueness

(2-(2-Hydroxyethyl)phenyl)boronic acid is unique due to the presence of the hydroxyethyl group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications and research areas.

Properties

IUPAC Name

[2-(2-hydroxyethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10-12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDMNHJOQUIQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CCO)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90698435
Record name [2-(2-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004619-37-7
Record name [2-(2-Hydroxyethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90698435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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